N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE
Overview
Description
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a hydroxyl group, a methyl group, and a chlorobenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial sulfonylation of a suitable aromatic precursor, followed by hydroxylation and subsequent chlorination. The final step involves the coupling of the chlorinated intermediate with a benzamide derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the chlorobenzamide moiety to a different functional group.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may play a role in binding to active sites, while the hydroxyl and chlorobenzamide moieties contribute to the overall activity. The compound may inhibit enzyme activity by forming stable complexes or by blocking substrate access to the active site.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(BENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE
- N-(THIAZOL-2-YL)BENZENESULFONAMIDES
Uniqueness
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(benzenesulfonyl)-4-hydroxy-5-methyl-2-propan-2-ylphenyl]-4-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO4S/c1-14(2)20-19(25-23(27)16-9-11-17(24)12-10-16)13-15(3)21(26)22(20)30(28,29)18-7-5-4-6-8-18/h4-14,26H,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRYKXQYPGQAJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=CC=C2)C(C)C)NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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